![molecular formula C9H14NO6P B14643938 Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 56547-76-3](/img/structure/B14643938.png)
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound with the molecular formula C11H14NO6P It is a derivative of furan, a heterocyclic organic compound, and contains a nitro group and a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds via a nucleophilic addition of the phosphite to the aldehyde, followed by elimination of water to form the desired phosphonate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 5-amino-furan-2-ylmethyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: 5-nitrofuran-2-ylmethyl phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its nitrofuran moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or reagent in biochemical studies to investigate enzyme activities or metabolic pathways involving phosphonates.
Wirkmechanismus
The mechanism of action of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is primarily related to its nitrofuran component. Nitrofurans are known to undergo reduction within bacterial cells to form reactive intermediates that can damage DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication . The phosphonate group may also interact with specific enzymes or receptors, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofural: A topical antibacterial agent.
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate: Shares structural similarities with other nitrofuran-based compounds but has a unique phosphonate ester group.
Uniqueness: this compound is unique due to the presence of both a nitrofuran moiety and a phosphonate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56547-76-3 |
|---|---|
Molekularformel |
C9H14NO6P |
Molekulargewicht |
263.18 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C9H14NO6P/c1-3-14-17(13,15-4-2)7-8-5-6-9(16-8)10(11)12/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
GSIGPTAJHDXINA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


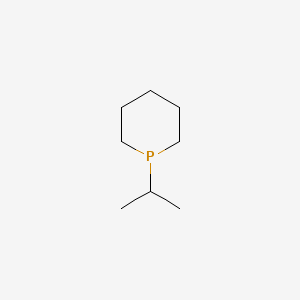

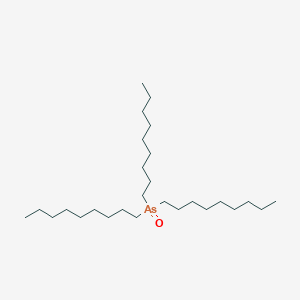

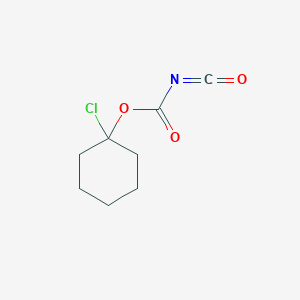


![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
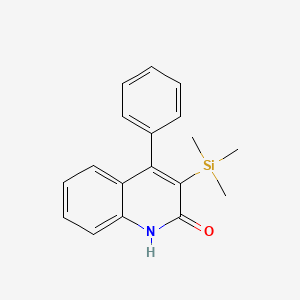
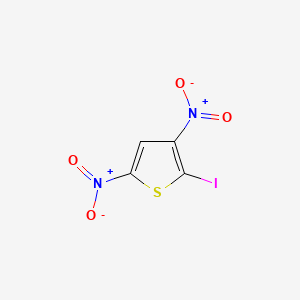
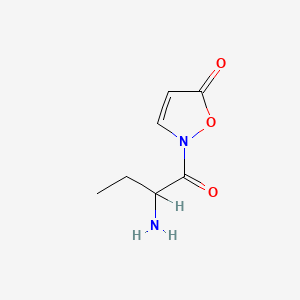
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)

![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
